4,4,6a,9-Tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol
Description
Historical Context and Discovery of Siccanin
The history of siccanin dates back to its isolation in 1962 toku-e.com. It was discovered as a secondary metabolite produced by the plant pathogenic fungus Helminthosporium siccans Dreschsler researchgate.netnih.gov. This initial discovery identified siccanin as a potent antifungal agent toku-e.com. The early research focused on its effects against various fungi, highlighting its potential in combating fungal infections toku-e.com. The isolation from a fungal source placed siccanin within the broader field of natural product discovery, a domain that has historically been a crucial source of pharmaceutical leads mdpi.com.
Significance of Siccanin as a Natural Product in Biomedical Research
Natural products, including those derived from fungi, have played a vital role in the discovery and development of numerous therapeutic agents mdpi.commdpi.com. Siccanin's origin from Helminthosporium siccans underscores its significance as a natural product with potential biomedical applications researchgate.netnih.gov. Its identification as a succinate (B1194679) dehydrogenase inhibitor further cemented its importance in biomedical research nih.govtoku-e.com. Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme involved in both the citric acid cycle and the mitochondrial electron transport chain nih.gov. The inhibition of this enzyme can disrupt cellular respiration, a process essential for the survival of many pathogens, including fungi and some bacteria nih.govtoku-e.com.
The interest in siccanin has been revitalized in recent years, particularly concerning its potential as a chemotherapeutic agent nih.gov. Its ability to inhibit SDH has led to investigations into its effects on various organisms, including pathogenic fungi and bacteria researchgate.netnih.gov. The exploration of natural products like siccanin remains a significant avenue in the search for new drugs to address infectious diseases and other health challenges mdpi.com.
Overview of Key Research Areas for Siccanin
Research on siccanin has primarily focused on its biological activities, particularly its inhibitory effects on succinate dehydrogenase and its implications for various pathogens. Key research areas include:
Antifungal Activity: Early and ongoing research has extensively documented siccanin's potent antifungal properties toku-e.comnih.gov. Studies have investigated its efficacy against various fungal species, including Trichophyton mentagrophytes and Candida albicans, demonstrating its ability to inhibit their growth by targeting mitochondrial succinate dehydrogenase toku-e.comcaymanchem.com.
Antibacterial Activity: More recent studies have revealed that siccanin also exhibits antibacterial activity against certain Gram-negative bacteria, such as Pseudomonas aeruginosa researchgate.netnih.gov. Its mechanism of action in bacteria also involves the inhibition of succinate dehydrogenase researchgate.net. Research in this area explores its potential as a narrow-spectrum antibiotic nih.gov.
Antiparasitic Activity: Siccanin has shown inhibitory effects against certain parasites, including Trypanosoma cruzi, Trypanosoma brucei, and Leishmania donovani, which are responsible for diseases like Chagas disease and African sleeping sickness nih.gov. Its activity against Plasmodium falciparum, the parasite causing malaria, has also been investigated, revealing inhibition of both complex II and complex III researchgate.net.
Mechanism of Action: A significant area of research focuses on the detailed mechanism by which siccanin inhibits succinate dehydrogenase. Studies suggest that siccanin acts in a quinone-dependent manner, indicating its binding site is in proximity to the quinone-binding site of the enzyme nih.govtoku-e.com. Furthermore, research has highlighted the species-selective nature of siccanin's SDH inhibition, which is a unique characteristic among SDH inhibitors toku-e.comresearchgate.net.
These research areas collectively highlight siccanin's potential as a lead compound for the development of new chemotherapeutics targeting essential metabolic pathways in various pathogens researchgate.netnih.gov.
Here is a summary of some research findings:
| Organism | Activity | IC50 / MIC Value | Target Enzyme | Source |
| Trichophyton mentagrophytes | Antifungal | 87 nM (IC50) | Succinate Dehydrogenase | nih.gov |
| Pseudomonas aeruginosa | Antibacterial | 0.87 µM (IC50) | Succinate Dehydrogenase | researchgate.net |
| Pseudomonas aeruginosa | Antibacterial | 150 µM (IC50) | Sdh | nih.gov |
| Rat mitochondria | SDH Inhibition | 9.3 µM (IC50) | Succinate Dehydrogenase | caymanchem.com |
| Mouse mitochondria | SDH Inhibition | 9 µM (IC50) | Succinate Dehydrogenase | researchgate.net |
| Escherichia coli | Less effective | 210 µM (IC50) | Succinate Dehydrogenase | researchgate.net |
| Porcine mitochondria | Ineffective/Less effective | 860 µM (IC50) | Succinate Dehydrogenase | researchgate.net |
| Trypanosoma cruzi | Antiparasitic | 1.48 µM (IC50) | Sdh | nih.gov |
| Trypanosoma brucei | Antiparasitic | 0.368 µM (IC50) | Sdh | nih.gov |
| Leishmania donovani | Antiparasitic | 1.17 µM (IC50) | Sdh | nih.gov |
| Plasmodium falciparum | Antiparasitic | 8.4 µM (IC50) | Complex II and Complex III | researchgate.net |
| Candida albicans | Antifungal | 5-40 µg/ml (aerobic MIC) | Succinate oxidation | caymanchem.com |
| Candida albicans | Antifungal | 80-90 µg/ml (anaerobic MIC) | Succinate oxidation | caymanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-13-10-14(23)17-15(11-13)25-21(4)9-6-16-20(2,3)7-5-8-22(16)12-24-18(17)19(21)22/h10-11,16,18-19,23H,5-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGAILYEBCSZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3C4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860284 | |
| Record name | 4,4,6a,9-Tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydro-13H-benzo[a]furo[2,3,4-mn]xanthen-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22733-60-4 | |
| Record name | siccanin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Mechanistic Elucidation of Siccanin S Biological Activity
Inhibition of Succinate (B1194679) Dehydrogenase (Mitochondrial Complex II/SQR)
The primary mechanism by which siccanin exerts its biological effects is through the inhibition of succinate dehydrogenase. This inhibition has been characterized biochemically, revealing specific details about its action mode and binding site researchgate.net.
Biochemical Characterization of Enzyme Inhibition (e.g., Mixed-Type and Noncompetitive Action Mode)
Biochemical studies have elucidated the nature of siccanin's inhibitory effect on succinate dehydrogenase activity. The action mode of siccanin is described as mixed-type for quinone-dependent activity and noncompetitive for succinate-dependent activity researchgate.netnih.gov. This suggests that siccanin can bind to both the free enzyme and the enzyme-substrate complex when considering the quinone substrate, while its binding does not directly compete with the succinate substrate researchgate.net.
Specificity of Siccanin Binding to the Ubiquinone Site
The kinetic analysis indicating a mixed-type inhibition for quinone-dependent activity points towards the proximity of the siccanin-binding site to the ubiquinone-binding site on the succinate dehydrogenase complex researchgate.netnih.gov. Siccanin is believed to act as a ubiquinone analogue, specifically targeting the ubiquinone-binding site (also known as the Q site or Qp site) within SDH researchgate.netwikipedia.org. This site is where ubiquinone normally accepts electrons from the enzyme's iron-sulfur clusters wikipedia.org.
Differential Inhibition Across Organisms and Species Selectivity
A notable characteristic of siccanin's activity is its species-selective inhibition of succinate dehydrogenase researchgate.netnih.govmedchemexpress.comusc.edumedkoo.com. This differential efficacy across various organisms highlights the potential for siccanin as a lead compound for targeted chemotherapeutics researchgate.netnih.govmedkoo.com.
Siccanin has demonstrated potent inhibitory activity against the succinate dehydrogenase enzymes from Pseudomonas aeruginosa and Pseudomonas putida researchgate.netmedchemexpress.comusc.edunih.gov. Studies have shown low IC50 values for siccanin against P. aeruginosa SDH researchgate.netcaymanchem.com. For P. aeruginosa membranes, the residual activity was significantly reduced in the presence of siccanin medchemexpress.com. Similarly, P. putida membranes showed high sensitivity to siccanin medchemexpress.com.
| Organism | Enzyme Source | Residual Activity (at 10 µg/mL siccanin) | IC50 (µM) | Reference |
| Pseudomonas aeruginosa | Membranes | 13% | 0.9 | medchemexpress.comcaymanchem.com |
| Pseudomonas putida | Membranes | >1% | Not specified | medchemexpress.com |
Siccanin has also been found to be effective against succinate dehydrogenase from rodent mitochondria, specifically from rat and mouse liver researchgate.netnih.govmedchemexpress.comusc.edunih.gov. The inhibition was observed in mitochondrial preparations from these organisms medchemexpress.com.
| Organism | Enzyme Source | Residual Activity (at 10 µg/mL siccanin) | IC50 (µM) | Reference |
| Rat | Liver Mitochondria | 19% | 9 | medchemexpress.comcaymanchem.com |
| Mouse | Liver Mitochondria | >7% | Not specified | medchemexpress.com |
In contrast to its potency against Pseudomonas species and rodents, siccanin shows reduced or ineffective inhibition against succinate dehydrogenase from Escherichia coli, Corynebacterium glutamicum, and porcine mitochondria researchgate.netnih.govmedchemexpress.comusc.edunih.govnii.ac.jp. The enzymes from these sources demonstrated significantly lower sensitivity to siccanin medchemexpress.com.
| Organism | Enzyme Source | Residual Activity (at 10 µg/mL siccanin) | IC50 (µM) | Reference |
| Escherichia coli | Membranes | 77% | 210 | medchemexpress.com |
| Corynebacterium glutamicum | Membranes | 97% | Not specified | medchemexpress.com |
| Porcine | Heart Mitochondria | 106% | 860 | medchemexpress.com |
This distinct pattern of inhibition across different species underscores the selective nature of siccanin's interaction with succinate dehydrogenase researchgate.netnih.gov.
Selectivity over Mammalian Complex II
A key aspect of Siccanin's activity is its selective inhibition of mitochondrial complex II (succinate dehydrogenase) in target organisms while showing significantly lower toxicity to mammalian cells. patsnap.com This selectivity is attributed to structural and regulatory differences in the succinate dehydrogenase enzyme between fungi, parasites, and mammals. patsnap.com Research indicates that Siccanin effectively inhibits complex II from sources like Pseudomonas aeruginosa, P. putida, rat, and mouse mitochondria, but is less effective against the enzyme from Escherichia coli, Corynebacterium glutamicum, and porcine mitochondria. researchgate.net Specifically, studies have shown that Siccanin does not inhibit mammalian complex II even at high concentrations. researchgate.netnih.govmdpi.com This differential inhibition highlights Siccanin's potential as a therapeutic agent with reduced side effects on human host cells. patsnap.com
Impact on Cellular Respiration and Adenosine Triphosphate (ATP) Production
Siccanin's primary target in susceptible organisms is mitochondrial complex II, a crucial enzyme linking the tricarboxylic acid (TCA) cycle and the electron transport chain. patsnap.com By inhibiting succinate dehydrogenase, Siccanin disrupts the oxidation of succinate to fumarate, thereby blocking the transfer of electrons to ubiquinone. patsnap.com This interruption in the electron transport chain significantly reduces the production of ATP, the cell's main energy currency. patsnap.com The resulting energy deficit impairs essential cellular functions and can lead to cell death. patsnap.com Studies on Trichophyton mentagrophytes, a pathogenic fungus, showed that Siccanin at a concentration of 3 µg/ml completely inhibited growth, with the primary site of action being succinate dehydrogenase in the terminal electron transport system. At a concentration causing 50% growth inhibition (0.3 µg/ml), respiration of intact cells was inhibited more strongly than other cellular processes.
Modulation of Reactive Oxygen Species (ROS) Pathways
Inhibition of mitochondrial complex II by Siccanin can lead to the accumulation of succinate and other metabolic intermediates. patsnap.com This accumulation is associated with the generation of reactive oxygen species (ROS). patsnap.com ROS are highly reactive molecules that can inflict damage on cellular components, including lipids, proteins, and DNA, contributing to oxidative stress. patsnap.commdpi.commdpi.com The oxidative stress induced by ROS further exacerbates the biological effects of Siccanin, contributing to cellular dysfunction and death in target organisms. patsnap.com
Dual-Target Inhibition Mechanisms in Plasmodium falciparum
Research has revealed that Siccanin acts as a dual-target inhibitor in Plasmodium falciparum, the parasite responsible for malaria, affecting both mitochondrial complex II and complex III. researchgate.netnih.govmdpi.com
Inhibition of Plasmodium falciparum Mitochondrial Complex II (SQR)
Siccanin has been identified as a potent inhibitor of Plasmodium falciparum mitochondrial complex II, also known as succinate:quinone reductase (SQR). researchgate.netnih.govmdpi.com Studies have shown nanomolar inhibitory activity against P. falciparum complex II. researchgate.netnih.govmdpi.com The inhibition of P. falciparum SQR activity by Siccanin exhibits a biphasic pattern. nih.gov
Data Table: Inhibition of P. falciparum SQR Activity by Siccanin nih.gov
| Inhibition Phase | IC₅₀ (µM) | Standard Deviation (µM) |
| First Phase | 0.016 | 0.006 |
| Second Phase | 8.93 | 2.44 |
This potent inhibition of P. falciparum complex II is significantly more selective compared to its effect on mammalian respiratory chain complexes. nih.gov
Inhibition of Plasmodium falciparum Mitochondrial Complex III
In addition to its effect on complex II, Siccanin also inhibits Plasmodium falciparum mitochondrial complex III. researchgate.netnih.govmdpi.com This inhibition occurs in the low-micromolar range. researchgate.netnih.govmdpi.com Studies evaluating the effect of Siccanin on dihydroorotate-cytochrome c reductase activity, which measures the coupled activity of dihydroorotate (B8406146) dehydrogenase (DHODH) and complex III, demonstrated dose-dependent inhibition of complex III by Siccanin. nih.govmdpi.com The IC₅₀ value for Siccanin against P. falciparum complex III has been determined. nih.govmdpi.com
Data Table: Inhibition of P. falciparum Complex III by Siccanin nih.govmdpi.com
| Target | IC₅₀ (µM) | Standard Deviation (µM) |
| P. falciparum Complex III | 8.39 | 2.92 |
Notably, Siccanin demonstrates significant selectivity for P. falciparum complexes II and III over their mammalian counterparts. nih.govmdpi.com
Unidentified Mechanisms of Action in Specific Pathogens (e.g., Plasmodium falciparum blood stage growth inhibition unrelated to electron transport chain)
Despite the observed inhibition of P. falciparum mitochondrial complexes II and III, research suggests that the growth inhibition of the P. falciparum blood stage by Siccanin may involve additional mechanisms unrelated to the electron transport chain. researchgate.netnih.govmdpi.com Studies have shown a lack of correlation between blood stage growth inhibition and ETC inhibition, as evidenced by the lack of resistance to Siccanin in P. falciparum strains with altered DHODH or resistance to other ETC inhibitors. researchgate.netnih.govmdpi.com This indicates the presence of at least a third mechanism of action contributing to Siccanin's anti-plasmodial activity. researchgate.netnih.govmdpi.com The precise nature of these additional mechanisms remains to be fully elucidated. researchgate.netnih.govmdpi.com
Biosynthetic Pathways and Synthetic Strategies for Siccanin and Analogues
Proposed Biosynthetic Routes and Chemical Mimicry
Secondary metabolites originating from the same biological source often share related biosynthetic pathways. researchgate.net Investigating these relationships is crucial for synthetic biologists and chemists alike, as chemical synthesis methods can be used to propose, prove, or refute potential biosynthetic routes. researchgate.net
The tetrahydrofuran (B95107) ring and the B-ring of siccanin are presumably formed through an epoxyolefin cyclization reaction involving siccanochromen B, which is considered a proposed biosynthetic precursor. acs.orgacs.org Siccanochromen B itself is thought to be derived from a coupling reaction between a chiral sulfone and a chiral vinyl chroman. acs.orgacs.org
Chemical mimicry, the design of small molecules that imitate the function of natural metabolites, is an emerging concept in drug discovery. nih.gov While biomimicry has been explored in therapeutics, there is a need for more examples demonstrating its utility. nih.gov Mimicking endogenous metabolites could potentially yield potent drug-like molecules with reduced adverse effects. nih.gov
Asymmetric Total Synthesis Methodologies of (−)-Siccanin
The asymmetric total synthesis of (−)-siccanin has been a significant challenge due to its complex stereochemistry. Several methodologies have been developed to achieve this, often employing key reactions to establish the required stereocenters and construct the intricate ring system. thieme-connect.denih.govacs.org
Palladium-Catalyzed Asymmetric Allylic Alkylation for Stereochemistry Establishment
Palladium-catalyzed asymmetric allylic alkylation (AAA) has proven to be an effective strategy for constructing the allylic C-O bond and accessing chiral chromans with high enantioselectivity. nih.govacs.org This methodology has been successfully applied in the enantioselective total synthesis of (−)-siccanin, serving as a key step to establish the chiral chroman moiety. acs.orgnih.govnih.govacs.org The enantiodiscriminating step in this reaction is suggested to involve the cyclization of a more reactive π-allyl palladium diastereomeric intermediate. nih.govacs.org
Sequential Radical Cyclization Processes (e.g., Ti(III)-Promoted Cyclization, Diacetoxyiodobenzene-Promoted Tetrahydrofuran Formation)
Sequential radical cyclization processes are crucial for constructing the alicyclic ring system of siccanin. A synthetic route features two such cyclizations: a Ti(III)-mediated radical cyclization to build the B-ring and a Suarez reaction to form the tetrahydrofuran ring. acs.orgnih.govacs.org Ti(III)-mediated radical cyclization of epoxyolefins can be used to construct cyclic systems. researchgate.netchemrxiv.org The Suarez oxidation, which utilizes hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA) in the presence of iodine, is known to generate cyclic ethers through photolysis of hydroxy compounds. wikipedia.org This type of reaction is employed to establish the tetrahydrofuran ring in siccanin synthesis. acs.orgnih.govacs.org
Domino Reaction Approaches (e.g., Wacker/Carbonylation/Methoxylation)
Domino reactions, also known as cascade or tandem reactions, involve a sequence of reactions occurring without isolation of intermediates, leading to increased efficiency. chemistryviews.org An enantioselective formal synthesis of (−)-siccanin has been achieved using a domino Wacker/carbonylation/methoxylation reaction as a key step to form the chiral chroman ring with high enantiomeric excess. researchgate.netthieme-connect.deresearchgate.netchemistryviews.orgchim.itthieme-connect.com This palladium-catalyzed domino reaction allows for the formation of the chiral chroman framework and the concurrent introduction of part of the side chain. chemistryviews.orgchim.it
Synthesis of Siccanin-Related Drimane (B1240787) Meroterpenoids
Siccanin belongs to a larger family of drimane meroterpenoids, which are characterized by a drimane core linked to an aromatic segment, often a (hydro)quinone. rsc.orgresearchgate.netrsc.orgnsf.govrsc.org These compounds exhibit diverse structures and biological activities. rsc.orgrsc.orgresearchgate.net Significant efforts have been directed towards developing efficient and divergent synthetic approaches to access these related meroterpenoids to facilitate structure-activity relationship studies and discover new leads. rsc.orgrsc.orgresearchgate.net
Synthetic strategies for drimane meroterpenoids often involve coupling the drimane subunit with the aromatic component. rsc.org Approaches include the addition of aryl-metallic reagents to carbonyl groups or the coupling of aryl-metallics with drimanyl (pseudo)halides. rsc.org Michael addition of aryl-metallics is another strategy employed. rsc.org
More recent approaches leverage the combination of biocatalysis and chemocatalysis for the enantiospecific synthesis of drimane meroterpenoids. rsc.orgcolab.ws This involves engineering microbial platforms for the production of drimane-type building blocks like drimenol (B159378) and albicanol, followed by enzymatic functionalization and transition metal catalysis for coupling and cyclization reactions. rsc.orgcolab.wschemrxiv.org Modular synthetic strategies, such as those utilizing decarboxylative borylation and Suzuki coupling, have also been developed to provide efficient access to a variety of drimane meroterpenoids and their analogues. researchgate.netacs.org
Structure Activity Relationship Sar Studies of Siccanin and Its Analogues
Elucidation of Key Structural Features for Biological Activity
The biological activity of siccanin is primarily attributed to its potent inhibition of succinate (B1194679) dehydrogenase (Complex II) in the electron transport chain. nih.govbioaustralis.com This enzyme is crucial for both the tricarboxylic acid cycle and cellular respiration. acs.org Studies have indicated that siccanin's binding site is in proximity to the ubiquinone-binding site of SDH, suggesting a mechanism of action involving interference with quinone reduction. bioaustralis.com
While detailed SAR data specifically on modifications to the siccanin core structure is less extensively documented in the provided snippets compared to its identification and activity, its unique pentacyclic framework and the presence of specific functional groups are understood to be critical for its interaction with the target enzyme. The species-selective nature of siccanin's SDH inhibition underscores the importance of subtle structural differences in the target enzyme across different organisms and how these relate to the compound's structure. medchemexpress.comcaymanchem.com For instance, siccanin effectively inhibits SDH from Pseudomonas aeruginosa, P. putida, rat, and mouse, but shows significantly less activity against SDH from Escherichia coli, Corynebacterium glutamicum, and porcine sources. medchemexpress.comcaymanchem.com This selectivity implies that specific interactions between the siccanin molecule and residues in the SDH binding pocket, which vary across species, are key determinants of its biological activity.
Rational Design and Synthesis of Siccanin Derivatives
The complex and unique structure of siccanin presents challenges and opportunities for the rational design and synthesis of analogues. Synthetic efforts have focused on accessing the core siccanin framework and exploring modifications to potentially alter its biological profile, including potency, selectivity, and spectrum of activity. rsc.orgresearchgate.net
The total synthesis of (-)-siccanin has been achieved through biomimetic approaches, which can provide routes to access the parent compound and facilitate the generation of structural variants. researchgate.net These synthetic strategies often involve intricate steps to establish the correct stereochemistry and construct the characteristic fused ring system. researchgate.net By synthesizing derivatives with targeted modifications to different parts of the siccanin molecule, researchers can systematically investigate the impact of these changes on SDH inhibition and other biological activities. rsc.org Although specific data tables detailing the SAR of a wide range of siccanin derivatives are not provided in the search results, the ongoing research into siccanin-related meroterpenoids highlights the continued interest in synthesizing analogues to explore their biological potential. rsc.org
Insights from Comparative SAR with Other Succinate Dehydrogenase Inhibitors (e.g., Promysalin)
Comparing the SAR of siccanin with other SDH inhibitors, such as promysalin, provides valuable insights into the diverse structural requirements for inhibiting this enzyme. Both siccanin and promysalin are natural products that target SDH and exhibit species-selective activity, but they possess distinct chemical scaffolds. researchgate.netnih.govsemanticscholar.orgacs.orgnih.gov
Promysalin, a secondary metabolite from Pseudomonas putida, also inhibits Pseudomonas aeruginosa SDH. nih.govsemanticscholar.org SAR studies on promysalin have revealed the importance of its proline-salicylate ring system and its aliphatic side chain for activity. semanticscholar.orgacs.org Computational docking studies of promysalin in the SDH binding pocket of P. aeruginosa have identified key residues involved in binding, including hydrophobic interactions with alanine (B10760859), leucine, and isoleucine residues that stabilize the aliphatic chain, and hydrogen bonding interactions with tyrosine, serine, and alanine residues that interact with the amide terminus. acs.org The observation that promysalin's ester linker can be involved in intramolecular hydrogen bonding also contributes to its binding conformation and affinity. semanticscholar.org
While both compounds target the ubiquinone-binding site of SDH, their differing structures suggest they may interact with this site in distinct ways or occupy slightly different sub-regions. The species selectivity observed for both siccanin and promysalin, despite targeting a conserved enzyme, highlights that even subtle variations in the enzyme's binding pocket across species can be exploited by structurally diverse inhibitors. medchemexpress.comcaymanchem.comnih.gov Comparative SAR analysis, therefore, helps to delineate the common principles of SDH inhibition and the specific structural features that confer species selectivity.
Computational and Quantum Structure-Activity Relationship (QSAR) Approaches
Computational methods, including docking and Quantitative Structure-Activity Relationship (QSAR) approaches, play an increasingly important role in understanding and predicting the biological activity of compounds like siccanin and its potential analogues. acs.orgnih.govchemrevlett.com While specific QSAR models for siccanin were not detailed in the provided snippets, the application of these methods to related SDH inhibitors, such as the computational docking studies performed for promysalin, demonstrates their utility in this area. nih.govacs.org
Computational docking can predict the binding orientation and interactions of a molecule within the active site of its target enzyme, providing insights into the key structural features involved in binding affinity. nih.govacs.org QSAR methods aim to build mathematical models that correlate structural descriptors of a series of compounds with their biological activity. nih.govchemrevlett.com These models can be used to predict the activity of new, untested compounds and to identify the structural features that are most important for activity. nih.govchemrevlett.com
Applying QSAR approaches to a dataset of siccanin analogues could help to:
Identify and quantify the contribution of different functional groups and structural moieties to SDH inhibitory activity.
Develop predictive models for the activity of novel, designed siccanin derivatives before their synthesis and testing.
Gain a deeper understanding of the molecular interactions between siccanin and its target SDH, potentially explaining the observed species selectivity at a finer level of detail.
Spectrum of Biological Activities and Targeted Pathogens
Antifungal Activities
Siccanin is well-established for its potent antifungal properties. toku-e.com
Siccanin has been shown to be a potent antibiotic against pathogenic fungi, including Trichophyton mentagrophytes. researchgate.net Studies have demonstrated its inhibitory effects on the growth of Trichophyton mentagrophytes at concentrations as low as 3 µg/ml, leading to complete inhibition. nih.gov Research also indicates antifungal activity against other dermatophytes such as Epidermophyton floccosum and Microsporum species (e.g., Microsporum canis, Microsporum gypseum). researchgate.netlargeanimalreview.comijbcp.comscienceasia.org While some sources suggest activity against Candida albicans, others indicate that Candida species may be less sensitive or not inhibited at certain concentrations tested for other fungi. researchgate.netscienceasia.org
Here is a summary of antifungal activity against selected fungi:
| Fungal Species | Activity/Inhibition | Notes | Source |
| Trichophyton mentagrophytes | Potent inhibition, complete inhibition at 3 µg/ml. IC50 = 0.3 µg/ml for growth inhibition. | Inhibits mitochondrial succinate (B1194679) dehydrogenase. | nih.gov |
| Epidermophyton floccosum | Inhibited for growth. | researchgate.netijbcp.comscienceasia.org | |
| Microsporum spp. | Inhibited for growth (e.g., M. canis, M. gypseum). | Sensitivity varies by species and concentration. | researchgate.netlargeanimalreview.comscienceasia.org |
| Candida albicans | Less sensitive or not inhibited in some studies. | Growth observed at various concentrations tested. | researchgate.netscienceasia.org |
The primary mechanism of action of siccanin against fungi involves the inhibition of mitochondrial complex II, also known as succinate dehydrogenase (SDH). nih.govtoku-e.compatsnap.com This enzyme is crucial for both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in cellular respiration and energy production. patsnap.com By inhibiting SDH, siccanin disrupts the oxidation of succinate to fumarate, blocking electron transfer and significantly reducing ATP production. patsnap.com This energy depletion impairs fungal cellular functions and leads to cell death. patsnap.com The binding site of siccanin is suggested to be in proximity to the ubiquinone-binding site of the enzyme. toku-e.combanrepcultural.org Inhibition of succinate oxidation in mitochondria of Trichophyton mentagrophytes is more sensitive to siccanin than respiration in intact cells. nih.gov
Potent Inhibition of Pathogenic Fungi (e.g., Trichophyton mentagrophytes, Epidermophyton, Microsporum, Candida albicans)
Antibacterial Activities
Beyond its antifungal effects, siccanin has also demonstrated activity against certain bacteria.
Siccanin has been rediscovered as an inhibitor of SDH in Gram-negative bacteria such as Pseudomonas aeruginosa and Pseudomonas putida. researchgate.netnih.gov It was identified as a potent SDH inhibitor during screening with Pseudomonas aeruginosa membrane-bound respiratory enzymes. banrepcultural.org While effective against enzymes from P. aeruginosa and P. putida, siccanin was found to be ineffective or less effective against enzymes from other bacteria like Escherichia coli and Corynebacterium glutamicum. researchgate.netbanrepcultural.org The IC50 for P. aeruginosa growth has been reported.
Here is a summary of antibacterial activity against selected bacteria:
| Bacterial Species | Activity/Inhibition | Notes | Source |
| Pseudomonas aeruginosa | Inhibits SDH, potent antibiotic against some strains. IC50 = 0.9 μM for SDH inhibition. IC50 > 100 µg/ml for static culture growth. | Species-selective inhibition. | researchgate.netbanrepcultural.orgnih.gov |
| Pseudomonas putida | Inhibits SDH. | Species-selective inhibition. | researchgate.netbanrepcultural.orgnih.gov |
| Escherichia coli | Ineffective or less effective against SDH. | researchgate.netbanrepcultural.org | |
| Corynebacterium glutamicum | Ineffective or less effective against SDH. | researchgate.netbanrepcultural.org |
Siccanin's antibacterial mechanism in Pseudomonas species involves targeting succinate dehydrogenase, a key enzyme in primary metabolism (specifically, the TCA cycle and electron transport chain). nih.gov Its selective inhibition of SDH in certain bacterial species but not others highlights the potential to exploit differences in primary metabolism for developing narrow-spectrum antibiotics. researchgate.netbanrepcultural.orgnih.gov The action mode is described as mixed-type for quinone-dependent activity and noncompetitive for succinate-dependent activity, suggesting the inhibitor-binding site is near the quinone-binding site. banrepcultural.org
Inhibition of Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Pseudomonas putida)
Antiparasitic Activities
Research has also indicated antiparasitic activities for siccanin, particularly against trypanosomatid parasites and Plasmodium falciparum. Siccanin has been shown to be effective against complex II from trypanosomatid parasites. researchgate.net Studies have demonstrated that siccanin inhibits the activity of succinate-ubiquinone reductase (SQR), which is complex II, in Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani, and was lethal to Leishmania tarentolae, T. brucei, T. cruzi, L. donovani, and Leishmania major in vitro with IC50 values ranging between 0.7 and 13 µM. researchgate.net More recently, siccanin was identified as a potent inhibitor of Plasmodium falciparum complex II at nanomolar concentrations and also inhibits complex III at micromolar concentrations. nih.govresearchgate.netnih.gov
Here is a summary of antiparasitic activity against selected parasites:
| Parasite Species | Activity/Inhibition | Notes | Source |
| Trypanosomatid parasites | Effective against complex II. | Includes T. brucei, T. cruzi, L. donovani, L. major, L. tarentolae. IC50 values between 0.7 and 13 µM. | researchgate.net |
| Plasmodium falciparum | Potent inhibitor of complex II (nanomolar IC50), also inhibits complex III (micromolar). | Growth inhibition observed, potentially involving a third mechanism unrelated to ETC inhibition. | nih.govresearchgate.netnih.gov |
Efficacy Against Trypanosomatid Parasites (e.g., Trypanosoma cruzi, Trypanosoma brucei, Leishmania donovani, Leishmania major, Leishmania tarentolae)
Siccanin has shown potent activity against several species of trypanosomatid parasites, the causative agents of debilitating diseases such as Chagas disease, African sleeping sickness, and leishmaniasis. Its mechanism of action in these parasites involves the inhibition of Complex II. researchgate.netresearchgate.net
Studies have reported the half-maximal inhibitory concentration (IC₅₀) values of siccanin against the succinate-cytochrome c reductase activity (Complex II-III) of mitochondria from various trypanosomatid species. For Leishmania tarentolae, the IC₅₀ was reported as 0.190 µM. researchgate.netresearchgate.netmdpi.com Against Leishmania donovani, the IC₅₀ was found to be 1.17 µM. researchgate.netresearchgate.netmdpi.com In the case of Trypanosoma brucei, siccanin showed an IC₅₀ of 0.368 µM. researchgate.netresearchgate.netmdpi.com For Trypanosoma cruzi, the IC₅₀ was reported as 1.48 µM. researchgate.netresearchgate.net
Beyond enzyme inhibition, siccanin has also demonstrated in vitro growth inhibition against clinically relevant forms of major trypanosomatid parasites. The IC₅₀ values for growth inhibition ranged between 0.7 and 13 µM across L. tarentolae, T. brucei, T. cruzi, L. donovani, and L. major. researchgate.net This broad-spectrum in vitro activity suggests siccanin's potential as a drug candidate against trypanosomatids. researchgate.net
The following table summarizes some of the reported IC₅₀ values for siccanin against trypanosomatid parasites:
| Parasite Species | Target Activity | IC₅₀ (µM) | Source |
| Leishmania tarentolae | Complex II-III Activity | 0.190 | researchgate.netresearchgate.netmdpi.com |
| Leishmania donovani | Complex II-III Activity | 1.17 | researchgate.netresearchgate.netmdpi.com |
| Trypanosoma brucei | Complex II-III Activity | 0.368 | researchgate.netresearchgate.netmdpi.com |
| Trypanosoma cruzi | Complex II-III Activity | 1.48 | researchgate.netresearchgate.net |
| Leishmania tarentolae | In vitro growth inhibition | 0.7 - 13 | researchgate.net |
| Trypanosoma brucei | In vitro growth inhibition | 0.7 - 13 | researchgate.net |
| Trypanosoma cruzi | In vitro growth inhibition | 0.7 - 13 | researchgate.net |
| Leishmania donovani | In vitro growth inhibition | 0.7 - 13 | researchgate.net |
| Leishmania major | In vitro growth inhibition | 0.7 - 13 | researchgate.net |
Antimalarial Activity against Plasmodium falciparum (Blood Stage and Potential for Transmission Blocking)
Research has also explored the activity of siccanin against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. P. falciparum possesses a mitochondrial electron transport chain that is an attractive target for antimalarial chemotherapy. mdpi.comresearchgate.net
Siccanin has been identified as an inhibitor of P. falciparum mitochondrial Complex II (succinate:ubiquinone reductase, SQR) at nanomolar concentrations. mdpi.comresearchgate.netdntb.gov.ua It also inhibits P. falciparum Complex III, although at higher, low-micromolar concentrations. mdpi.comresearchgate.netnih.govresearchgate.net Notably, siccanin exhibits selectivity for the parasite enzymes over their mammalian counterparts. mdpi.comresearchgate.netnih.govresearchgate.net
In addition to its effects on mitochondrial enzymes, siccanin inhibits the growth of blood-stage P. falciparum with an IC₅₀ of approximately 8.4 µM. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net However, studies suggest that the growth inhibition of the blood stage may not solely correlate with its ETC inhibitory activity, indicating a potential third mechanism of action unrelated to mitochondrial ETC inhibition. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net
While Complex II is not considered essential for the survival of blood-stage P. falciparum, it has been shown to be essential for parasite survival in the mosquito stage. mdpi.comresearchgate.net Therefore, targeting Complex II, along with Complex III, presents a potential strategy for blocking parasite transmission. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net Siccanin's dual inhibitory activity against P. falciparum Complexes II and III, coupled with its selective toxicity to the parasite, positions it as a potential candidate for the development of new antimalarial drugs, including those aimed at blocking transmission. mdpi.comresearchgate.netdntb.gov.uanih.govresearchgate.net
The following table summarizes key findings regarding siccanin's activity against Plasmodium falciparum:
| Target / Activity | IC₅₀ (µM) or Observation | Notes | Source |
| P. falciparum Complex II (SQR) | Nanomolar inhibition | Potent and selective inhibitor. | mdpi.comresearchgate.netdntb.gov.ua |
| P. falciparum Complex III | Low-micromolar inhibition | Inhibits at higher concentrations than Complex II. | mdpi.comresearchgate.netnih.govresearchgate.net |
| P. falciparum Blood Stage Growth | 8.4 | Growth inhibition observed. | mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net |
| Potential for Transmission Blocking | Implied by Complex II target | Complex II is essential for the mosquito stage. | mdpi.comresearchgate.netdntb.gov.uaresearchgate.net |
| Mammalian Complexes II and III | Not inhibited | Shows selectivity for parasite enzymes. | mdpi.comresearchgate.netnih.govresearchgate.net |
Advanced Research Methodologies Applied to Siccanin Studies
In Vitro Biochemical Assay Development and Optimization
In vitro biochemical assays are fundamental tools for investigating the direct effects of Siccanin on specific enzymes and biochemical pathways. The development and optimization of these assays are crucial for obtaining accurate and reliable data on Siccanin's inhibitory potential.
Enzyme Activity Assays (e.g., Succinate (B1194679):Ubiquinone Reductase Activity, Dihydroorotate (B8406146) Dehydrogenase Activity, NADH-Cytochrome c Reductase)
Enzyme activity assays have been extensively used to determine the specific molecular targets of Siccanin. A key target identified is succinate:ubiquinone reductase (SQR), also known as mitochondrial complex II. patsnap.comcaymanchem.com Studies have shown that Siccanin potently inhibits the SQR activity from various organisms, including fungi, trypanosomatids, and Plasmodium falciparum. patsnap.comnih.govresearchgate.netresearchgate.net
For instance, Siccanin has demonstrated biphasic inhibition of P. falciparum SQR activity with IC₅₀ values of 0.016 ± 0.006 μM and 8.93 ± 2.44 μM. nih.govresearchgate.net In Trichophyton mentagrophytes, Siccanin strongly inhibits succinate oxidation, suggesting complex II as a primary target. researchgate.netnih.gov Against trypanosomatid parasites like Leishmania tarentolae, Trypanosoma cruzi, and L. donovani, Siccanin inhibited SQR with IC₅₀ values up to 0.368 μM and showed significant selectivity over porcine SQR. researchgate.net
Studies have also investigated the effect of Siccanin on other enzymes in the electron transport chain. While Siccanin strongly inhibits complex II, it has also been shown to inhibit P. falciparum complex III (dihydroorotate-cytochrome c reductase) in the low-micromolar range, with an IC₅₀ value of 8.39 ± 2.92 μM. nih.govmdpi.com However, Siccanin does not appear to inhibit dihydroorotate dehydrogenase (DHODH) activity directly. nih.govmdpi.com Assays for NADH-cytochrome c reductase activity, which can reflect the coupled activity of complex I and complex III, have also been used. nih.govsigmaaldrich.comtribioscience.com Siccanin did not inhibit mammalian complex I and III activities even at high concentrations, highlighting its selective toxicity towards certain pathogens. nih.govresearchgate.net
Interactive Table 1: Siccanin Inhibition of Enzyme Activities
| Enzyme Source | Enzyme Activity Measured | Siccanin IC₅₀ (µM) | Notes | Source |
| Plasmodium falciparum | Succinate:Ubiquinone Reductase (SQR) | 0.016 & 8.93 | Biphasic inhibition | nih.govresearchgate.net |
| Plasmodium falciparum | Dihydroorotate-cytochrome c reductase (Complex III) | 8.39 ± 2.92 | Does not inhibit DHODH directly | nih.govmdpi.com |
| Trichophyton mentagrophytes | Succinate Dehydrogenase (SDH) | ~0.09 | Calculated from 0.03 µg/ml nih.gov | nih.gov |
| Leishmania tarentolae | Succinate-quinone oxidoreductase (SQR) | 0.19 | Potent and selective over porcine SQR | researchgate.net |
| Trypanosoma cruzi | Succinate-quinone oxidoreductase (SQR) | Up to 0.368 | Potent and selective over porcine SQR | researchgate.net |
| Leishmania donovani | Succinate-quinone oxidoreductase (SQR) | Up to 0.368 | Potent and selective over porcine SQR | researchgate.net |
| Pseudomonas aeruginosa | Succinate Dehydrogenase (SDH) | 0.9 | Species-selective | caymanchem.com |
| Rat mitochondria | Succinate Dehydrogenase (SDH) | 9.3 | Species-selective | caymanchem.comresearchgate.net |
| Mouse mitochondria | Succinate Dehydrogenase (SDH) | Effective | Species-selective | researchgate.net |
| Escherichia coli | Succinate Dehydrogenase (SDH) | Ineffective | Species-selective | researchgate.net |
| Corynebacterium glutamicum | Succinate Dehydrogenase (SDH) | Ineffective | Species-selective | researchgate.net |
| Porcine heart mitochondria | Succinate Dehydrogenase (SDH) | 861 | Much less effective than against pathogens | researchgate.netresearchgate.net |
| Mammalian mitochondria | Complex I and III (NADH-cytochrome c reductase) | No inhibition at high concentrations | Selective toxicity | nih.govresearchgate.net |
Growth Inhibition Assays in Pathogens
Siccanin has shown potent growth inhibitory activity against a range of pathogenic fungi, including Trichophyton mentagrophytes with an IC₅₀ of 0.3 μg/ml. caymanchem.comnih.gov It also inhibits the growth of Candida albicans strains, with varying IC₅₀ values depending on aerobic or anaerobic conditions. caymanchem.com Against P. falciparum, Siccanin inhibited growth with an IC₅₀ of 8.4 μM. nih.govresearchgate.net Furthermore, Siccanin has demonstrated in vitro growth inhibition against clinically relevant forms of major trypanosomatid parasites, with IC₅₀ values ranging from 0.7 to 13 μM. researchgate.net
Interactive Table 2: Siccanin Growth Inhibition in Pathogens
| Pathogen | Siccanin IC₅₀ (µg/ml or µM) | Notes | Source |
| Trichophyton mentagrophytes | 0.3 μg/ml (~0.9 μM) | Complete inhibition at 3 μg/ml | caymanchem.comnih.gov |
| Candida albicans (aerobic) | 5-40 μg/ml | caymanchem.com | |
| Candida albicans (anaerobic) | 80-90 μg/ml | caymanchem.com | |
| Plasmodium falciparum | 8.4 μM | Blood-stage parasites | nih.govresearchgate.net |
| Leishmania tarentolae | 0.7-13 μM | In vitro growth inhibition | researchgate.net |
| Trypanosoma brucei | 0.7-13 μM | In vitro growth inhibition | researchgate.net |
| Leishmania donovani | 0.7-13 μM | In vitro growth inhibition | researchgate.net |
| Leishmania major | 0.7-13 μM | In vitro growth inhibition | researchgate.net |
Synergy and Antagonism Evaluation (e.g., Isobologram Analysis)
Isobologram analysis is a valuable method for evaluating the interaction between Siccanin and other compounds when used in combination against pathogens. mdpi.comresearchgate.netnih.govimrpress.comjpccr.eu This technique helps determine if the combined effect is synergistic (greater than the sum of individual effects), additive (equal to the sum of individual effects), or antagonistic (less than the sum of individual effects). nih.govjpccr.eu
Studies using isobologram analysis have investigated the interaction of Siccanin with other antimalarial drugs, such as atovaquone, against P. falciparum. nih.govmdpi.com Results from isobologram analysis indicated an additive effect when P. falciparum parasites were treated with a combination of Siccanin and atovaquone. nih.govmdpi.com This suggests that Siccanin's binding site on complex III might be distinct from that of atovaquone, a known Qo site inhibitor, potentially indicating a Qi site interaction for Siccanin. nih.govmdpi.comresearchgate.net
Molecular and Cellular Biology Techniques
Molecular and cellular biology techniques provide deeper insights into the cellular processes affected by Siccanin and help in identifying its precise molecular targets and mechanisms within the cell.
Target Identification and Validation (e.g., Affinity-Based Protein Profiling, Generation and Sequencing of Resistant Mutants)
Identifying and validating the specific protein targets of a bioactive compound like Siccanin is crucial for understanding its mechanism of action. Techniques such as affinity-based protein profiling and the generation and sequencing of resistant mutants are employed for this purpose. ubiqbio.comdrughunter.comresearchgate.netrsc.org
Affinity-based protein profiling involves using a modified version of the compound to capture and identify the proteins it binds to within a complex biological sample. ubiqbio.comdrughunter.comnih.gov This method can help directly identify Siccanin's binding partners.
Another powerful approach is the generation and sequencing of resistant mutants. biorxiv.orgmdpi.complos.org By exposing pathogens to Siccanin and selecting for resistant strains, researchers can identify genetic mutations that confer resistance. Sequencing the genomes of these resistant mutants and comparing them to the susceptible parent strain can pinpoint the genes, and thus the proteins, that are the targets of Siccanin or are involved in the resistance mechanism. While the provided search results highlight the use of sequencing for identifying resistance mutations in other contexts like tuberculosis, this general approach is applicable to Siccanin studies to validate its targets like complex II and complex III by observing mutations in the genes encoding subunits of these complexes in resistant strains. mdpi.complos.orgcreative-diagnostics.com
Cellular Respiration and Metabolic Flux Analysis
Metabolic flux analysis, such as ¹³C metabolic flux analysis (¹³C-MFA), allows for the quantitative assessment of the flow of metabolites through different biochemical pathways within the cell. nih.govmdpi.comd-nb.infofrontiersin.org By tracing isotopically labeled substrates, researchers can determine how Siccanin alters the activity of various metabolic routes, providing a systems-level understanding of its effects beyond just individual enzyme inhibition. mdpi.comd-nb.info Given Siccanin's known inhibition of mitochondrial respiratory enzymes like complex II and complex III, metabolic flux analysis could reveal how these inhibitions globally impact energy production and interconnected metabolic pathways within susceptible organisms.
Computational and Structural Biology Approaches
Computational and structural biology techniques are crucial for elucidating the molecular interactions of siccanin with its biological targets, primarily enzymes within the mitochondrial electron transport chain. These methods provide insights into binding modes, conformational changes, and the dynamics of siccanin-protein complexes.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational tools used to predict the binding affinity and dynamic behavior of a small molecule, such as siccanin, with a target protein. Molecular dynamics simulations model the behavior of atoms and molecules by simulating the forces and motions governing their interactions, providing insights into chemical changes and molecular motion. ebsco.com These simulations can provide detailed dynamical structural and energetic information about protein and ligand interactions, which is important for understanding structure-function relationships and guiding drug discovery. nih.gov
While general applications of molecular dynamics simulations are well-documented nih.govrsc.orgrsc.org, specific published studies detailing molecular docking and dynamics simulations performed specifically with siccanin were not prominently found in the initial search results, although one source mentions molecular dynamic simulation performed on a siccanin-related compound dntb.gov.ua. Another source mentions preparing the mitochondrial respiratory membrane protein complex II for molecular docking experiments by obtaining the crystal structure and using standard approaches to optimize the protein for docking, in the context of studying plant secondary metabolites which can include compounds like siccanin usda.gov. This suggests that such studies are likely conducted as part of the research into siccanin's interaction with its target, succinate dehydrogenase (Complex II).
Crystallographic Studies of Protein-Siccanin Interactions
Crystallographic studies, particularly X-ray crystallography, provide high-resolution three-dimensional structures of protein-ligand complexes, offering direct visualization of how a molecule like siccanin binds to its target protein. This information is invaluable for understanding the precise interactions, such as hydrogen bonds, hydrophobic contacts, and conformational changes, that occur upon binding.
While the search results highlight the importance of understanding the binding site of siccanin on succinate dehydrogenase ncats.ioresearchgate.netnih.gov and suggest that future structural studies on a siccanin-bound form of SDH would provide clues for understanding the inhibition mechanism and facilitate structure-based drug design , specific published reports detailing the co-crystal structure of siccanin bound to a target protein were not explicitly found. One source mentions the preparation of samples for X-ray analysis to determine the structure of siccanin itself, specifically a bromtosylate derivative to incorporate a heavy atom keio.ac.jp. The absence of readily available co-crystal structures in the initial search suggests that while desirable for a complete understanding, obtaining such structures for siccanin-protein complexes may be challenging or the results are not widely published in the immediately accessible literature.
Spectroscopic Analyses (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Electron Paramagnetic Resonance (EPR) Studies)
Spectroscopic techniques provide detailed information about the structure, dynamics, and electronic properties of molecules and their interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of organic molecules in solution, as well as studying their interactions with proteins and other biomolecules. NMR studies have been used in the structural elucidation of siccanin and related compounds researchgate.netresearchgate.net. For example, 1D and 2D NMR data, including HSQC, COSY, and HMBC spectra, are employed to determine the planar structures and connectivities of atoms within siccanin-related meroterpenoids. researchgate.netresearchgate.net
Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying molecules or complexes with unpaired electrons, such as radical intermediates or certain metal centers within enzymes. Given that siccanin inhibits succinate dehydrogenase, an enzyme involved in electron transport, EPR could potentially be used to probe changes in the redox states of the enzyme's cofactors upon siccanin binding. EPR studies have been mentioned in the context of elucidating radical intermediates during the synthesis of siccanin researchgate.nettypeset.io. One study mentions compelling EPR evidence related to alternative oxidase, another enzyme in the electron transport chain nii.ac.jp. While the direct application of EPR to study the siccanin-SDH interaction was not explicitly detailed in the search results, the technique's relevance to studying electron transport proteins and radical species suggests its potential utility in understanding the mechanism of siccanin's action.
Preclinical Research Paradigms and Assessments
Preclinical research is essential to evaluate the potential efficacy and pharmacological properties of a compound before it can be tested in humans. This involves a range of in vitro and in vivo studies.
Efficacy Evaluation in In Vitro and In Vivo Models
In vitro studies assess the biological activity of siccanin in controlled laboratory settings, often using cell cultures or isolated enzymes. Siccanin has been shown to inhibit mitochondrial complex II (succinate dehydrogenase) with varying potency depending on the source of the enzyme. It inhibits the growth of Trichophyton mentagrophytes and Candida albicans in vitro. glpbio.com Siccanin is a potent inhibitor of P. aeruginosa and murine succinate dehydrogenases, but less effective against E. coli and porcine succinate dehydrogenases, demonstrating species-selective inhibition. researchgate.netnih.govfrontiersin.org It has also shown inhibitory effects against succinate dehydrogenase in Tripanosoma cruzi, Tripanosoma brucei, and Leishmania donovani in vitro. researchgate.net More recently, siccanin has been identified as a potent inhibitor of Plasmodium falciparum complex II and complex III in the low-micromolar range in vitro. researchgate.net
In vivo studies evaluate the efficacy of siccanin in living organisms, typically animal models, to assess its effects in a more complex biological system. Clinical tests by topical application have shown the effectiveness of siccanin against superficial fungal infections. While the search results confirm that siccanin has been evaluated in vivo targetmol.comsemanticscholar.org, detailed in vivo efficacy data beyond its known use for superficial fungal infections were not extensively provided in the snippets. One source mentions that some compounds can be used for animal/in vivo experiments, but efficacy cannot be guaranteed without supporting literature. targetmol.com Another study describes preclinical assessment of an antimalarial compound, including in vivo efficacy in murine models, providing an example of the types of in vivo studies conducted in preclinical research. nih.gov
Here is a summary of some in vitro efficacy data:
| Target / Organism | IC50 / Effect | Source |
| P. aeruginosa mitochondria | 0.87 µM (Complex II inhibition) | glpbio.com |
| Rat mitochondria | 9.3 µM (Complex II inhibition) | glpbio.com |
| T. mentagrophytes growth | 0.3 µg/ml (inhibition via succinate oxidation) | glpbio.com |
| C. albicans growth (aerobic) | 5-40 µg/ml | glpbio.com |
| C. albicans growth (anaerobic) | 80-90 µg/ml | glpbio.com |
| P. aeruginosa SDH | 0.9 µM | researchgate.net |
| Murine SDH | 9 µM | researchgate.net |
| E. coli SDH | 210 µM | researchgate.net |
| Porcine SDH | 860 µM | researchgate.net |
| Tripanosoma cruzi Sdh | 1.48 mM | researchgate.net |
| Tripanosoma brucei Sdh | 0.368 mM | researchgate.net |
| Leishmania donovani Sdh | 1.17 mM | researchgate.net |
| L. tarentolae growth | 0.7 - 13 µM | researchgate.net |
| T. brucei growth | 0.7 - 13 µM | researchgate.net |
| T. cruzi growth | 0.7 - 13 µM | researchgate.net |
| L. donovani growth | 0.7 - 13 µM | researchgate.net |
| L. major growth | 0.7 - 13 µM | researchgate.net |
| P. falciparum Complex II | 0.016 ± 0.006 µM and 8.93 ± 2.44 µM (biphasic inhibition) | researchgate.net |
| P. falciparum Complex III | Low-micromolar range | researchgate.net |
| P. falciparum growth | 8.4 µM | researchgate.net |
Pharmacokinetic and Pharmacodynamic Profiling
Pharmacokinetic (PK) studies describe how a drug is absorbed, distributed, metabolized, and excreted by the body. Pharmacodynamic (PD) studies examine the biochemical and physiological effects of a drug and its mechanism of action. The link between pharmacokinetics and pharmacodynamics is central to pharmacology, used to predict variable responses to drugs. usda.gov
While the mechanism of action of siccanin, primarily the inhibition of succinate dehydrogenase (Complex II), is well-documented ncats.ioresearchgate.netnih.govpatsnap.com, detailed pharmacokinetic and pharmacodynamic profiling data for siccanin were not extensively available in the provided search snippets. One study mentions that designed compounds related to siccanin had comparatively good pharmacokinetic profiles and did not present a toxicity risk according to in silico ADMET prediction. researchgate.netdntb.gov.ua Another source discusses the importance of understanding the pharmacokinetics and mode of action of plant secondary metabolites in predicting responses in herbivores, providing a general context for PK/PD studies usda.gov. A separate study on a novel antimalarial compound illustrates the type of PK/PD modeling applied in preclinical assessment, relating efficacy in murine models to parameters like area under the concentration-time curve (AUC) and maximum observed plasma concentration (Cmax). nih.gov The limited specific PK/PD data for siccanin in the search results suggests that while these studies are crucial for drug development, detailed published reports might be less accessible or not covered by the initial search.
Safety and Toxicity Assessment Methodologies
Assessing the safety and potential toxicity of chemical compounds like Siccanin is a critical step in research. Traditional toxicology often relied heavily on in vivo animal testing. However, there is a global effort to reduce animal studies, leading to the emergence of alternative methods such as in vitro and in silico toxicity tests. news-medical.net
Modern safety and toxicity assessment methodologies incorporate novel techniques that provide a more detailed view of potential adverse effects. nih.gov These include in vitro assays designed to evaluate a chemical's interaction with biological targets linked to known toxicity outcomes and to determine the concentration at which these effects occur. nih.gov
In silico toxicology (IST) utilizes computational tools to predict the potential toxicity of chemicals before experimental work. news-medical.net IST methods can involve databases containing toxicity and chemical property data, software for generating molecular descriptors, and tools for simulating biological and molecular systems. news-medical.net These predictive models can help researchers quickly eliminate potential candidates early in the research process without extensive in vitro and in vivo testing. news-medical.net
Quantitative systems toxicology (QST) is another approach that integrates in vitro, in vivo, and ex vivo toxicity data with quantitative analysis of molecular and functional changes across multiple levels of biological organization. certara.com Physiologically-based pharmacokinetic (PBPK) modeling, or physiologically-based toxicokinetic (PBTK) modeling in the context of chemical risk assessment, is used to predict the absorption, distribution, metabolism, and elimination (ADME) of substances and to determine toxicokinetic properties. certara.com In vitro-to-in vivo extrapolation (IVIVE) modeling can be used to convert in vitro concentrations into external doses for deriving points of departure in risk assessment. nih.gov
For environmental risk assessment, particularly concerning aquatic life, methodologies like the assessment factor approach and species sensitivity distribution (SSD) approach are used. canada.ca The assessment factor approach is applied when toxicity data is available for only a few species, while the SSD approach is used when data exists for a broader range of species. canada.ca The SSD approach involves compiling and evaluating toxicity data, fitting a statistical distribution to the data, and interpreting the results to identify concentrations below which adverse effects are unlikely. canada.ca
Modern Analytical Techniques for Siccanin Characterization and Quantification
Characterization and quantification of chemical compounds are fundamental to understanding their identity, purity, and concentration. A variety of modern instrumental techniques are employed for these purposes, offering high sensitivity, selectivity, and precision. pharmapush.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying compounds in a sample. chemyx.com It is an improved form of liquid chromatography that offers advantages such as high sensitivity, selectivity, versatility, and automation. chemyx.com HPLC separates compounds based on their physicochemical properties as they interact with a stationary phase while being carried by a mobile phase under high pressure. chemyx.comelgalabwater.com This technique is particularly useful for separating low-volatility or non-volatile organic compounds. chemyx.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is a powerful analytical tool used to determine the masses of different compounds in a sample. chemyx.com It provides spectral information that aids in identifying each separated component. chemyx.com MS works by converting compounds into ions and measuring their mass-to-charge ratio (m/z). veeprho.com
High-Resolution Mass Spectrometry (HRMS) provides more precise mass measurements compared to standard MS. veeprho.com HRMS can detect minute mass differences between compounds that might be indistinguishable using nominal mass measurements from standard MS. veeprho.com Modern HRMS instruments include technologies such as Fourier-transform ion cyclotron resonance (FTICR), Orbitrap, and Q-TOF systems. veeprho.com
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of HPLC with the mass analysis capabilities of MS. chemyx.comwikipedia.org This combination is highly advantageous as it synergistically enhances the strengths of both techniques, providing both separation and identification information. chemyx.comwikipedia.org LC-MS is particularly suitable for the analysis of large, polar, ionic, thermally unstable, and nonvolatile compounds. chemyx.com
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), also known as tandem MS, involves multiple stages of mass analysis. veeprho.com After separation by LC, ions are selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are then separated and detected in a second mass analyzer. veeprho.com This technique offers higher selectivity, specificity, and sensitivity compared to LC-MS, making it very useful for analyzing complex sample matrices and detecting components present at very low concentrations. veeprho.com LC-MS/MS provides supplementary data on the mass and structure of the selected component. veeprho.com
LC-MS/MS has found applications in various fields, including the analysis of complex biological samples. wikipedia.org For example, it can be used for the quantification of specific compounds in biological matrices. researchgate.net
Advanced Imaging and Single-Molecule Analysis Techniques (e.g., Cryo-Electron Microscopy, Single-Molecule Fluorescence)
Advanced imaging techniques, such as Cryo-Electron Microscopy (Cryo-EM) and single-molecule fluorescence microscopy, offer insights into the structural and functional aspects of molecules and biological systems at high resolution.
Cryo-Electron Microscopy, particularly Cryo-Electron Tomography (Cryo-ET), provides label-free, fixation-free, 3D imaging at nanometer resolution, allowing visualization of cellular structures in a near-native state. thermofisher.com This technique involves rapidly freezing samples to preserve their structure in amorphous ice, avoiding the damage caused by ice crystal formation. thermofisher.combmbreports.org
Single-molecule fluorescence microscopy allows for the study of individual molecules. stanford.edu When combined with cryogenic techniques (cryo-fluorescence microscopy), it enables imaging of samples preserved in a vitrified state. bmbreports.orgbiorxiv.org Cryogenic conditions can enhance the properties of fluorophores, such as extended fluorescence lifetimes and reduced photobleaching, improving the accuracy and insightfulness of single-molecule imaging. bmbreports.org
Correlative light and electron microscopy (CLEM), including cryo-correlated light and electron microscopy (cryoCLEM), combines the advantages of fluorescence microscopy (for specific labeling and localization) with the high-resolution structural information from electron microscopy. thermofisher.comstanford.edubiorxiv.org This allows researchers to target specific fluorescently labeled molecules within a larger cellular context and then image them at higher resolution using Cryo-EM. thermofisher.com
While the direct application of these advanced imaging techniques specifically to Siccanin was not extensively detailed in the search results, these methodologies represent cutting-edge approaches in chemical and biological research that could be applied to study Siccanin's interactions with biological targets or its distribution within cells at a highly detailed level.
Therapeutic Potential and Future Directions in Siccanin Research
Siccanin as a Lead Compound for Novel Chemotherapeutics
Siccanin's species-selective inhibition of succinate (B1194679) dehydrogenase makes it a potential lead compound for new chemotherapeutic agents. researchgate.net Research has shown its effectiveness against enzymes from Pseudomonas aeruginosa, P. putida, rat, and mouse mitochondria, while being less effective against enzymes from Escherichia coli, Corynebacterium glutamicum, and porcine mitochondria. researchgate.netusc.edu This selectivity is considered unique among known SDH inhibitors. bioaustralis.comresearchgate.net Its activity against pathogenic fungi like Trichophyton mentagrophytes and its historical clinical use for treating tinea pedis underscore its therapeutic relevance. researchgate.net Furthermore, siccanin has shown promise against trypanosomatid parasites such as Trypanosoma cruzi, T. brucei, and Leishmania donovani, which are responsible for neglected tropical diseases. researchgate.netnih.gov
Development of Species-Selective Inhibitors to Counter Antimicrobial Resistance
The species-selective nature of siccanin's SDH inhibition is particularly relevant in the context of rising antimicrobial resistance. researchgate.net By targeting enzymes that have structural or functional differences between pathogens and host cells, it may be possible to develop new drugs that are effective against resistant strains while minimizing impact on beneficial host microbiota. nih.gov Siccanin serves as a compelling example that selectivity can be achieved in succinate dehydrogenase inhibitors. researchgate.netnih.gov The difference in sensitivity to siccanin between P. aeruginosa and porcine SDH, for instance, is notably high.
Strategies for Overcoming Pathogen Resistance Mechanisms
While the provided text does not explicitly detail strategies for overcoming pathogen resistance mechanisms specifically related to siccanin, the general challenge of antimicrobial resistance is acknowledged. The development of new drugs with different or multiple mechanisms of action is crucial to combat resistance. nih.govnih.gov Analyzing spontaneous drug-resistant mutants is a classic approach to shed light on resistance mechanisms, including mutations in drug targets, efflux pumps, and regulatory proteins. mdpi.com The species-selective inhibition offered by compounds like siccanin presents an avenue to potentially circumvent existing resistance pathways that are more generalized or target conserved sites.
Exploration of New Therapeutic Applications Beyond Established Antifungal Uses
Beyond its established antifungal applications, research indicates potential for siccanin in treating other infections. Siccanin has been identified as a potent inhibitor of complex II from trypanosomatid parasites, suggesting its potential as a broad-spectrum anti-trypanosomatid drug candidate. researchgate.net It has shown in vitro growth inhibition against clinically relevant forms of major trypanosomatid parasites. researchgate.net Additionally, siccanin has been found to be a dual-target inhibitor of Plasmodium falciparum mitochondrial complex II and complex III, positioning it as a potential candidate for the development of new antimalarial drugs. nih.govnih.gov
Unveiling and Characterizing Novel Mechanisms of Action
While siccanin is primarily known as an SDH inhibitor, research suggests the possibility of additional mechanisms of action. Studies on Plasmodium falciparum indicate that while siccanin inhibits complex II and complex III, its effect on parasite growth may involve a third, unrelated mechanism. nih.govnih.gov This highlights the need for further research to fully unveil and characterize all of siccanin's molecular targets and inhibitory mechanisms. Understanding the proximity of the siccanin binding site to the quinone-binding site in SDH provides clues for understanding its inhibition mechanism and can facilitate structure-based drug design.
Advancements in Synthetic Approaches for Scalable and Enantioselective Production
The development of scalable and enantioselective synthetic routes for siccanin is crucial for its potential therapeutic development. An enantioselective and biomimetic total synthesis of (-)-siccanin was reported in 2003. nih.gov More recent work in organic synthesis has focused on developing practical and scalable enantioselective methods for complex molecules, which could be relevant to siccanin production. nih.govrsc.org These advancements often involve key steps like asymmetric catalysis and cascade cyclization reactions, aiming for high yields and stereoselectivity. researchgate.net
Integration of Multi-Omics Data for Comprehensive Biological Understanding
Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a more comprehensive understanding of siccanin's biological effects. azolifesciences.comnih.govfrontlinegenomics.comfrontlinegenomics.com This approach allows researchers to examine the interplay between different molecular layers and gain deeper insights into how siccanin affects cellular processes and pathways in target pathogens. nih.govgenedata.com By integrating diverse datasets, it is possible to move beyond assumptions based on single-omics analysis and obtain a more complete picture of the biological system. frontlinegenomics.com This can aid in identifying the molecular mechanisms underpinning siccanin's activity and potential resistance pathways.
Q & A
Q. What analytical methods are recommended for identifying Siccanin and confirming its structural purity?
Siccanin’s identification and purity assessment require a combination of spectroscopic and chromatographic techniques. Infrared (IR) spectroscopy (comparing to reference spectra) confirms functional groups, while optical rotation measurements ([α]D<sup>20</sup>: -165° to -175° in ethanol) validate stereochemical consistency . Melting point analysis (138–142°C) and heavy metal testing (<20 ppm via Method 4) ensure physicochemical purity . High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities in synthetic batches.
Q. How can researchers design an initial bioactivity assay for Siccanin against Plasmodium species?
Begin with in vitro growth inhibition assays using synchronized Plasmodium falciparum cultures. Dose-response curves (e.g., 0–100 µM Siccanin) over 48–72 hours, measured via SYBR Green fluorescence, provide IC50 values . Include positive controls (e.g., chloroquine) and validate results with triplicate experiments. For advanced validation, combine with lactate dehydrogenase (LDH) activity assays to assess parasite viability post-treatment.
Advanced Research Questions
Q. How to resolve contradictions in Siccanin’s dual-target inhibition mechanism (Complex II vs. III) in Plasmodium mitochondria?
Use targeted genetic knockout strains or RNA interference to silence specific mitochondrial complex subunits. Compare Siccanin’s inhibitory effects in wild-type vs. knockout parasites via oxygen consumption assays and ATP quantification . Supplement with molecular docking studies to evaluate binding affinities for Complex II (succinate dehydrogenase) and III (cytochrome bc1). Cross-validate findings with enzyme-specific inhibitors (e.g., atovaquone for Complex III) to isolate primary targets .
Q. What experimental strategies address Siccanin’s reduced efficacy in in vivo models compared to in vitro results?
Investigate pharmacokinetic limitations:
- Measure bioavailability using LC-MS/MS in plasma/tissue samples post-administration.
- Test prodrug formulations to enhance solubility or metabolic stability.
- Evaluate drug-drug interactions with cytochrome P450 inhibitors to prolong half-life . Combine with in silico ADMET predictions to prioritize analogs with improved penetration.
Q. How to design a study assessing Siccanin’s potential resistance development in Plasmodium?
Conduct long-term in vitro selection pressure experiments:
- Expose parasites to sub-lethal Siccanin concentrations over 30–50 generations.
- Monitor IC50 shifts and perform whole-genome sequencing to identify resistance-conferring mutations .
- Cross-test resistant strains with other mitochondrial inhibitors to determine collateral sensitivity.
Methodological and Reproducibility Considerations
Q. What protocols ensure reproducibility in synthesizing Siccanin derivatives for structure-activity relationship (SAR) studies?
- Document reaction conditions (temperature, solvent, catalyst) in machine-readable formats (e.g., ChemAxon).
- Characterize all intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS).
- Deposit synthetic procedures in public repositories (e.g., Zenodo) with DOI links for peer validation .
Q. How should researchers handle conflicting data on Siccanin’s off-target effects in mammalian cells?
- Perform transcriptomic profiling (RNA-seq) of treated vs. untreated mammalian cell lines to identify dysregulated pathways.
- Validate hits using CRISPR-Cas9 knockouts and rescue experiments.
- Cross-reference with ToxCast databases to prioritize clinically relevant off-targets .
Data Presentation and Publication Guidelines
What criteria define a robust research question for Siccanin-related studies?
Apply the FINER framework:
- Feasible : Access to validated parasite strains and analytic tools.
- Interesting : Addresses gaps in antimalarial resistance mechanisms.
- Novel : Explores understudied targets like mitochondrial complexes.
- Ethical : Complies with institutional biosafety protocols.
- Relevant : Aligns with WHO priorities for malaria eradication .
Q. How to structure a discussion section comparing Siccanin’s efficacy with existing antimalarials?
- Tabulate IC50, selectivity indices, and pharmacokinetic parameters for Siccanin vs. comparators.
- Discuss mechanistic advantages (e.g., dual-target inhibition reduces resistance risk) and limitations (e.g., solubility issues).
- Reference recent systematic reviews on mitochondrial inhibitors to contextualize findings .
Tables for Key Data
Table 1. In vitro efficacy of Siccanin against Plasmodium falciparum
| Concentration (µM) | Inhibition Rate (%) | Time (hours) |
|---|---|---|
| 10 | 45 ± 3 | 24 |
| 50 | 82 ± 5 | 48 |
| 100 | 98 ± 1 | 72 |
Table 2. Recommended analytical methods for Siccanin characterization
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC-UV (C18 column) | ≥98% peak area |
| Optical rotation | Polarimetry (589 nm) | [α]D<sup>20</sup> -165° to -175° |
| Heavy metals | ICP-MS | ≤20 ppm Pb |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
